(S)-Brompheniramine-d6 Maleate (S)-Brompheniramine-d6 Maleate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208556
InChI:
SMILES:
Molecular Formula: C₂₀H₁₇D₆BrN₂O₄
Molecular Weight: 441.35

(S)-Brompheniramine-d6 Maleate

CAS No.:

Cat. No.: VC0208556

Molecular Formula: C₂₀H₁₇D₆BrN₂O₄

Molecular Weight: 441.35

* For research use only. Not for human or veterinary use.

(S)-Brompheniramine-d6 Maleate -

Specification

Molecular Formula C₂₀H₁₇D₆BrN₂O₄
Molecular Weight 441.35

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

(S)-Brompheniramine-d6 Maleate possesses a well-defined chemical identity with specific properties that facilitate its use in research settings. The compound has a molecular formula of C20H17D6BrN2O4, which can be alternatively represented as C16H13BrD6N2·C4H4O4 to distinguish between the brompheniramine component and the maleate salt . Its molecular weight is precisely 441.349 g/mol, with an exact mass of 440.122 g/mol as determined by high-resolution mass spectrometry .

The compound is uniquely identified by its CAS number 1346606-73-2, which allows for unambiguous reference in scientific literature and chemical databases . The IUPAC name for this compound is 3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(Z)-but-2-enedioic acid, which comprehensively describes its structural elements and stereochemical configuration .

Structural Features and Representation

The structure of (S)-Brompheniramine-d6 Maleate is characterized by several key functional groups that contribute to its pharmacological activity and research utility. The compound contains a brominated phenyl ring, a pyridine ring, and an amine group with two trideuteriomethyl substituents . The "d6" in its name indicates the presence of six deuterium atoms, specifically located on the two methyl groups attached to the nitrogen atom (three deuterium atoms per methyl group).

The compound's structure can be represented in various formats to facilitate different types of chemical analysis and database searching. The SMILES notation for the compound is C(CCN(C([2H])([2H])[2H])C([2H])([2H])[2H])(C1=CC=C(Br)C=C1)C2=CC=CC=N2.OC(=O)\C=C/C(=O)O, where the [2H] symbols represent deuterium atoms . This linear notation is particularly useful for computational chemistry applications.

Additionally, the InChI (International Chemical Identifier) representation provides a standardized method to encode the chemical information: InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3 .

PropertyValue
Molecular FormulaC20H17D6BrN2O4
Alternative FormulaC16H13BrD6N2·C4H4O4
Molecular Weight441.349 g/mol
Exact Mass440.122 g/mol
CAS Number1346606-73-2
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
Product FormatNeat

Pharmacokinetic Profile

Metabolism and Elimination

The metabolism of brompheniramine primarily occurs in the liver, where it undergoes various biotransformation reactions before elimination . The liver is assumed to be the main site of metabolic transformation for both the deuterated and non-deuterated forms of the compound. The primary route of elimination for brompheniramine metabolites is via urinary excretion .

The strategic placement of deuterium atoms in (S)-Brompheniramine-d6 Maleate likely influences its metabolic stability. Deuterium-carbon bonds typically require more energy to break than hydrogen-carbon bonds, potentially leading to slower metabolism of deuterated compounds. This "deuterium isotope effect" can result in prolonged half-life and altered metabolite profiles, which is precisely why deuterated compounds are valuable in metabolic studies.

Research Applications

Metabolic Pathway Elucidation

One of the primary research applications of (S)-Brompheniramine-d6 Maleate is the elucidation of metabolic pathways for brompheniramine. The deuterium labeling allows researchers to track the fate of specific portions of the molecule throughout metabolic processes. When analyzed using mass spectrometry, deuterium-labeled metabolites can be distinguished from non-labeled metabolites based on their mass differences, enabling precise mapping of metabolic transformations.

This application is particularly valuable in drug development and pharmacokinetic research, where understanding metabolic stability and identifying potentially reactive metabolites is crucial. The deuterated compound serves as an excellent internal standard for quantitative bioanalytical methods, providing enhanced accuracy in pharmacokinetic studies.

Pharmacokinetic Investigations

(S)-Brompheniramine-d6 Maleate is extensively used in pharmacokinetic investigations to understand the absorption, distribution, metabolism, and excretion profiles of brompheniramine. The deuterium labeling provides a distinct mass signature that can be followed through biological systems using mass spectrometry-based analytical techniques.

These investigations contribute to our understanding of how structural modifications influence drug behavior in biological systems. By comparing the pharmacokinetics of the deuterated and non-deuterated forms, researchers can isolate the effects of specific molecular features on drug disposition and efficacy.

Table 2: Research Applications of (S)-Brompheniramine-d6 Maleate

Application AreaSpecific UseAdvantage of Deuteration
Metabolic StudiesIdentification of metabolic pathwaysDistinct mass signature allows tracking of molecule fragments
Pharmacokinetic ResearchInternal standard for quantificationVirtually identical chemical behavior with distinct detectability
Drug DevelopmentAssessment of metabolic stabilityPotential for understanding metabolic hot spots
Bioanalytical MethodsReference standard in mass spectrometryCoelutes with analyte but separately detectable

Comparative Analysis

Relationship to Brompheniramine Maleate

(S)-Brompheniramine-d6 Maleate is structurally identical to brompheniramine maleate except for the replacement of six hydrogen atoms with deuterium atoms and its specific (S)-enantiomeric configuration . Brompheniramine maleate is a widely used antihistamine that belongs to the alkylamine class and is employed for symptomatic relief of allergic conditions such as allergic rhinitis and the common cold .

The pharmacological properties of these compounds are essentially identical, with both acting as H1-receptor antagonists with additional anticholinergic properties . The primary difference lies in the research utility of the deuterated form, which provides enhanced traceability in biological systems without significantly altering the pharmacological profile.

Comparison with Related Antihistamines

Several compounds share structural similarities or pharmacological properties with (S)-Brompheniramine-d6 Maleate. Chlorpheniramine maleate represents a closely related compound with similar antihistaminic and anticholinergic properties, differing primarily in the halogen substituent on the phenyl ring (chlorine instead of bromine). Dexbrompheniramine maleate is another related compound, representing the dextrorotatory enantiomer of brompheniramine maleate .

These structural analogs all operate through similar mechanisms of action but may exhibit subtle differences in potency, selectivity, and side effect profiles. The deuterated versions of these compounds would similarly serve as valuable research tools for metabolic and pharmacokinetic investigations.

Table 3: Comparison of (S)-Brompheniramine-d6 Maleate with Related Compounds

CompoundKey Structural DifferencesPharmacological Similarities
Brompheniramine MaleateNon-deuterated, racemic mixtureH1 receptor antagonism, anticholinergic effects
Dexbrompheniramine MaleateNon-deuterated, specific enantiomerSimilar potency and selectivity profile
Chlorpheniramine MaleateContains chlorine instead of bromineSimilar antihistaminic mechanism and indications

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